N-cyclohexyl-3-[(4-methylphenyl)sulfanyl]propanamide
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Overview
Description
N-cyclohexyl-3-[(4-methylphenyl)sulfanyl]propanamide is a chemical compound known for its unique structure and properties. It is used in various scientific research fields due to its potential applications in chemistry, biology, medicine, and industry. The compound is characterized by a cyclohexyl group attached to a propanamide backbone, with a sulfanyl group linked to a methylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-[(4-methylphenyl)sulfanyl]propanamide typically involves the reaction of cyclohexylamine with 3-[(4-methylphenyl)sulfanyl]propanoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The process may involve steps such as esterification, reduction, and amide formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Quality control measures are implemented to monitor the consistency and quality of the compound produced.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-[(4-methylphenyl)sulfanyl]propanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the compound.
Scientific Research Applications
N-cyclohexyl-3-[(4-methylphenyl)sulfanyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-[(4-methylphenyl)sulfanyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cycloheptyl-3-[(4-methylphenyl)sulfanyl]propanamide
- N-cyclohexyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzamide
- N-cyclohexyl-2-[(4-methylphenyl)sulfonyl]amino]propanamide
Uniqueness
N-cyclohexyl-3-[(4-methylphenyl)sulfanyl]propanamide is unique due to its specific structural features, such as the cyclohexyl group and the sulfanyl linkage to the methylphenyl ring
Properties
IUPAC Name |
N-cyclohexyl-3-(4-methylphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c1-13-7-9-15(10-8-13)19-12-11-16(18)17-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEOCNNUOFVQGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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